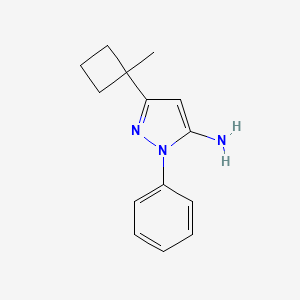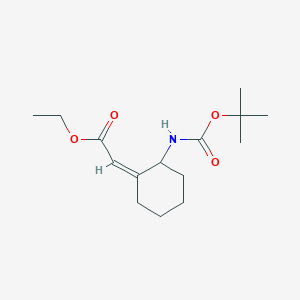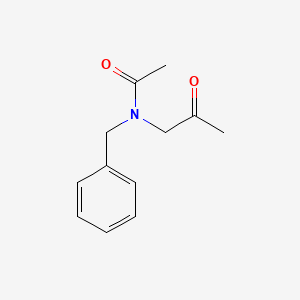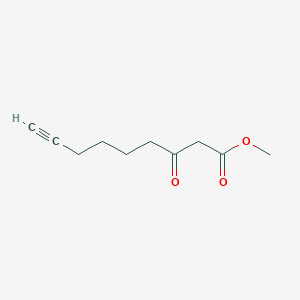![molecular formula C9H9N3O B13976769 7-Amino-3-methyl[1,8]naphthyridin-2-ol CAS No. 1931-46-0](/img/structure/B13976769.png)
7-Amino-3-methyl[1,8]naphthyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-methyl[1,8]naphthyridin-2-ol is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an amino group at the 7th position, a methyl group at the 3rd position, and a hydroxyl group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Preparation Methods
The synthesis of 7-Amino-3-methyl[1,8]naphthyridin-2-ol can be achieved through various synthetic routes. One common method involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another approach is the Friedländer synthesis, which uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Industrial production methods often focus on optimizing these reactions for higher yields and eco-friendly processes.
Chemical Reactions Analysis
7-Amino-3-methyl[1,8]naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like selenium dioxide to form corresponding aldehydes.
Reduction: Reduction reactions can be performed to modify the functional groups on the naphthyridine ring.
Substitution: The amino and hydroxyl groups on the naphthyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include selenium dioxide, various acids and bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Amino-3-methyl[1,8]naphthyridin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Amino-3-methyl[1,8]naphthyridin-2-ol involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts bacterial cell wall synthesis or inhibits essential enzymes . In anticancer applications, it induces apoptosis or necrosis in cancer cells by interacting with specific cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
7-Amino-3-methyl[1,8]naphthyridin-2-ol can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridines: Known for their anticancer and antimicrobial activities.
1,5-Naphthyridines: These compounds exhibit a wide range of biological activities and are used in medicinal chemistry.
1,8-Naphthyridines: Similar to this compound, these compounds are used in various scientific and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1931-46-0 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
7-amino-3-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H9N3O/c1-5-4-6-2-3-7(10)11-8(6)12-9(5)13/h2-4H,1H3,(H3,10,11,12,13) |
InChI Key |
SOGDUVFLHGEYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC1=O)N=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


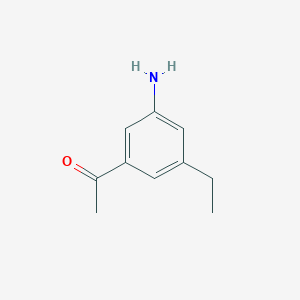

![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)

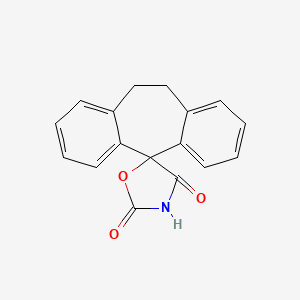
![2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile](/img/structure/B13976710.png)
![6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)
![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
